molecular formula C24H20FN5O2S B2555733 N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-93-1

N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2555733
CAS No.: 899760-93-1
M. Wt: 461.52
InChI Key: CWMKZXNZPYJXQG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fluorophenyl group at the N5-position and a 4-isopropylbenzenesulfonyl moiety at the C3-position.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-15(2)16-10-12-19(13-11-16)33(31,32)24-23-27-22(26-18-7-5-6-17(25)14-18)20-8-3-4-9-21(20)30(23)29-28-24/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKZXNZPYJXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, often referred to by its compound ID L066-0353, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25FN4O3S2
  • Molecular Weight : 488.61 g/mol
  • LogP : 4.797 (indicating high lipophilicity)
  • Water Solubility (LogSw) : -4.52 (suggesting low solubility in water)
  • Polar Surface Area : 78.207 Ų

The compound features a triazoloquinazoline core which is known for various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Notably, it has been observed to exhibit significant antibiofilm activity against Staphylococcus aureus, a common pathogen responsible for various infections. The mechanism involves the inhibition of biofilm formation through the downregulation of key biofilm-related genes, disrupting the pathways essential for biofilm maintenance and development.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated:

  • Inhibition of Biofilm Formation : The compound significantly reduces biofilm formation in Staphylococcus aureus, which is critical in treating infections associated with biofilms.

Antiproliferative Effects

In studies involving cancer cell lines:

  • Compounds with similar triazoloquinazoline structures have shown antiproliferative activity against various cancer types including breast and colon cancer. The mechanism appears to involve interference with cellular proliferation pathways rather than direct inhibition of specific enzymes like dihydrofolate reductase (DHFR) .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological efficacy of related compounds:

  • Antibiofilm Studies :
    • A study demonstrated that compounds targeting Staphylococcus aureus biofilms could reduce infection rates in animal models when administered post-surgery.
  • Anticancer Activity :
    • Research evaluating fluorinated derivatives of quinazolines showed promising results against cancer cell lines, particularly noting a structure–activity relationship that enhances antiproliferative effects with specific substitutions on the aromatic rings .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-...AntibiofilmStaphylococcus aureus
7-Aryl-2-pyridyl triazolesAntiproliferativeBreast and Colon Cancer Cells
Savirin (related compound)AntibiofilmStaphylococcus aureus
Triazoloquinazoline derivativesAnticancerVarious Cancer Cell Lines

Comparison with Similar Compounds

7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()

  • Structural Differences :
    • A chlorine atom replaces the hydrogen at the C7 position.
    • The N5-amine is substituted with a 4-isopropylphenyl group instead of 3-fluorophenyl.
  • The 4-isopropylphenyl group increases steric bulk compared to 3-fluorophenyl, possibly affecting binding pocket interactions .

3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()

  • Structural Differences :
    • The sulfonyl group is substituted with 2,5-dimethylphenyl, introducing steric hindrance and electron-donating methyl groups.
    • The N5-amine is linked to a 4-methylbenzyl group via a methylene spacer.
  • Implications: Methyl groups on the sulfonyl phenyl may reduce solubility but improve hydrophobic interactions in nonpolar environments.

Variations in Sulfonyl and Amine Substituents

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()

  • Structural Differences :
    • The sulfonyl group is replaced with a 4-methylphenyl ring.
    • The N5-amine is attached to a diethoxyphenethyl chain.
  • Implications :
    • Diethoxy groups may enhance solubility via polar interactions, while the phenethyl chain could improve blood-brain barrier penetration .

3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()

  • Structural Differences :
    • The sulfonyl group is unsubstituted benzenesulfonyl.
    • The N5-amine features a 4-ethoxyphenyl group.

Complex Sulfonyl Modifications

3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()

  • Structural Differences :
    • The sulfonyl group is substituted with 3,4-dimethylphenyl.
    • The N5-amine includes methoxy and methyl groups on the phenyl ring.
  • Implications :
    • Methoxy groups may engage in hydrogen bonding, while dimethyl substituents increase steric bulk, possibly reducing off-target interactions .

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